Cas no 64137-52-6 (3-(1h-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride)
3-(1h-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(1H-Benzo[d]imidazol-2-yl)-N-methylpropan-1-amine
- [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine
- 1H-Benzimidazole-2-propanamine,N-methyl-
- N-methyl-1H-Benzimidazole-2-propanamine
- 3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine(SALTDATA: FREE)
- AC1MJYNJ
- ALBB-000081
- CTK6I5622
- MolPort-001-988-426
- SureCN1884521
- N-[3-(1H-benzimidazol-2-yl)propyl]-N-methylamine
- FT-0763624
- 2-(3-(Methylamino)propyl)-1H-benzimidazole
- 3-(2-Benzimidazolyl)-N-methyl-1-propanamine
- SY128856
- NS00009952
- 64137-52-6
- SCHEMBL1884521
- VMZCBGQDEWCDBV-UHFFFAOYSA-N
- BB 0237592
- DTXSID60389803
- MFCD03163256
- EN300-58619
- [3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine
- 1H-Benzimidazole-2-propanamine, N-methyl-
- 1H-Benzimidazole-2-propanamine,N-methyl-(9CI)
- CS-0007697
- EC 425-760-4
- SS-4795
- 3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine
- AKOS000596708
- [3-(1H-benzimidazole-2-yl)propyl]methylamine
- [3-(1H-benzimidazol-2-yl)propyl]methylamine
- BBL017917
- DB-073447
- XH0018
- STK502198
- 3-(1h-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride
-
- MDL: MFCD03163256
- Inchi: 1S/C11H15N3/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14)
- InChI Key: VMZCBGQDEWCDBV-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2N=C1CCCNC
Computed Properties
- Exact Mass: 189.12675
- Monoisotopic Mass: 189.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 40.7A^2
Experimental Properties
- Density: 1.114
- Boiling Point: 401 ℃ at 760 mmHg
- Flash Point: 196.3°C
- Refractive Index: 1.612
- PSA: 40.71
3-(1h-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(1h-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004939-1g |
3-(1H-Benzo[d]imidazol-2-yl)-N-methylpropan-1-amine |
64137-52-6 | 95% | 1g |
$317.24 | 2023-09-01 | |
| Chemenu | CM112593-1g |
N-[3-(1H-benzimidazol-2-yl)propyl]-N-methylamine |
64137-52-6 | 95% | 1g |
$336 | 2021-06-09 | |
| TRC | B619465-100mg |
[3-(1h-Benzimidazol-2-Yl)Propyl]Methylamine Dihydrochloride |
64137-52-6 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B619465-500mg |
[3-(1h-Benzimidazol-2-Yl)Propyl]Methylamine Dihydrochloride |
64137-52-6 | 500mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B619465-1g |
[3-(1h-Benzimidazol-2-Yl)Propyl]Methylamine Dihydrochloride |
64137-52-6 | 1g |
$ 275.00 | 2022-06-07 | ||
| abcr | AB491543-500 mg |
3-(1H-Benzimidazol-2-yl)-N-methylpropan-1-amine |
64137-52-6 | 500MG |
€192.90 | 2022-06-09 | ||
| abcr | AB491543-1 g |
3-(1H-Benzimidazol-2-yl)-N-methylpropan-1-amine |
64137-52-6 | 1g |
€246.80 | 2022-06-09 | ||
| A2B Chem LLC | AG71450-250mg |
[3-(1H-1,3-Benzodiazol-2-yl)propyl](methyl)amine dihydrochloride |
64137-52-6 | 95% | 250mg |
$40.00 | 2024-04-19 | |
| A2B Chem LLC | AG71450-5g |
[3-(1H-1,3-Benzodiazol-2-yl)propyl](methyl)amine dihydrochloride |
64137-52-6 | 95% | 5g |
$373.00 | 2024-04-19 | |
| Chemenu | CM112593-1g |
N-[3-(1H-benzimidazol-2-yl)propyl]-N-methylamine |
64137-52-6 | 95% | 1g |
$*** | 2023-05-30 |
3-(1h-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride Suppliers
3-(1h-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-(1h-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride
Introduction to 3-(1H-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride (CAS No: 64137-52-6)
3-(1H-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 64137-52-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural framework of this molecule incorporates a benzimidazole moiety, which is well-documented for its role in various pharmacological applications, alongside a propylmethylamine side chain that contributes to its unique chemical and biological properties.
The benzimidazole core is a heterocyclic aromatic ring system that has been extensively explored for its potential in drug discovery. Its versatility stems from the ability of the benzimidazole ring to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes. In particular, derivatives of benzimidazole have shown efficacy in treating conditions ranging from gastrointestinal disorders to antiviral and anticancer applications. The presence of the 1H-benzimidazol-2-yl substituent in 3-(1H-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride suggests that this compound may leverage these known interactions to exert its pharmacological effects.
The propylmethylamine component of the molecule introduces an amine functionality, which is often utilized to enhance solubility and bioavailability. Amines are key structural motifs in many active pharmaceutical ingredients (APIs), and their incorporation can significantly influence the compound's metabolic stability and pharmacokinetic profile. The dihydrochloride salt form of this compound indicates that it has been modified to improve its handling properties, such as solubility in aqueous solutions, which is a common practice in pharmaceutical formulations.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 3-(1H-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride with potential biological targets. Studies using these methodologies have hinted at its potential as an inhibitor of certain enzymes implicated in inflammatory pathways. For instance, preliminary virtual screening studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—mediators of inflammation and pain.
Moreover, the benzimidazole moiety's ability to form stable complexes with metal ions has been exploited in various therapeutic contexts. This property may be relevant for designing metalloproteinase inhibitors or for applications involving metal ion homeostasis. The propylmethylamine group could further modulate these interactions by influencing the electronic distribution around the benzimidazole ring, thereby tuning its reactivity and binding characteristics.
In vitro studies have begun to elucidate the pharmacological profile of 3-(1H-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride. Initial experiments have demonstrated modest inhibitory activity against certain inflammatory markers, indicating a potential therapeutic window for further optimization. The compound's ability to modulate enzyme activity without significant off-target effects remains a key focus area for ongoing research. Additionally, investigations into its mechanism of action are underway to understand how it interacts with cellular components and whether it exhibits any pro-apoptotic or anti-proliferative effects.
The synthesis of 3-(1H-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in streamlining such processes. Advances in transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the benzimidazole core, while protecting group strategies have been refined to ensure regioselective functionalization. The introduction of the propylmethylamine side chain has also been optimized through multi-step synthetic routes that minimize byproduct formation and maximize yield.
The dihydrochloride salt form was chosen not only for its improved solubility but also for its stability under various storage conditions. This form ensures that the compound remains viable for both laboratory research and potential clinical development. Efforts are being made to scale up production while maintaining high purity standards, as impurities can significantly impact biological activity and safety profiles.
As interest in targeted therapies grows, compounds like 3-(1H-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride are being evaluated for their potential use in personalized medicine. The benzimidazole scaffold offers a platform for structure-based drug design, allowing researchers to fine-tune properties such as potency and selectivity by introducing subtle modifications. For example, exploring analogs with altered substitution patterns on the benzimidazole ring or varying lengths of the propylmethylamine chain could yield derivatives with enhanced therapeutic profiles.
Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing the development of such compounds from bench to market. Preclinical studies are essential for assessing toxicity, pharmacokinetics, and pharmacodynamics before human trials can commence. Regulatory agencies also play a vital role in overseeing these developments to ensure that only safe and effective treatments reach patients.
The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the pace at which compounds like 3-(1H-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride are being explored. AI-driven platforms can predict binding affinities, identify optimal dosing regimens, and even suggest structural modifications based on vast datasets derived from previous studies. This technology not only reduces experimental costs but also allows for more rapid identification of promising candidates for further investigation.
In conclusion,3-(1H-Benzimidazol-2-Yl)PropylMethylamine Dihydrochloride (CAS No: 64137-52-6) represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of a benzimidazole core and an amine side chain positions it as a candidate for addressing multiple disease pathways simultaneously. As research continues to uncover new biological functions associated with this scaffold, compounds like this one hold promise for improving patient outcomes across various therapeutic areas.
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